molecular formula C23H19BrO2S B11784980 2-(4-(Benzyloxy)-5-bromo-2-methoxybenzyl)benzo[b]thiophene

2-(4-(Benzyloxy)-5-bromo-2-methoxybenzyl)benzo[b]thiophene

Cat. No.: B11784980
M. Wt: 439.4 g/mol
InChI Key: XDETXVYSFXPPHQ-UHFFFAOYSA-N
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Description

2-(4-(Benzyloxy)-5-bromo-2-methoxybenzyl)benzo[b]thiophene is a complex organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This specific compound is characterized by the presence of benzyloxy, bromo, and methoxy substituents on the benzyl group attached to the benzo[b]thiophene core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Benzyloxy)-5-bromo-2-methoxybenzyl)benzo[b]thiophene typically involves multiple steps, including the formation of the benzothiophene core and the introduction of the substituents. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Benzyloxy)-5-bromo-2-methoxybenzyl)benzo[b]thiophene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzothiophenes .

Scientific Research Applications

2-(4-(Benzyloxy)-5-bromo-2-methoxybenzyl)benzo[b]thiophene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-(Benzyloxy)-5-bromo-2-methoxybenzyl)benzo[b]thiophene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(Benzyloxy)-5-bromo-2-methoxybenzyl)benzo[b]thiophene is unique due to its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H19BrO2S

Molecular Weight

439.4 g/mol

IUPAC Name

2-[(5-bromo-2-methoxy-4-phenylmethoxyphenyl)methyl]-1-benzothiophene

InChI

InChI=1S/C23H19BrO2S/c1-25-21-14-22(26-15-16-7-3-2-4-8-16)20(24)13-18(21)12-19-11-17-9-5-6-10-23(17)27-19/h2-11,13-14H,12,15H2,1H3

InChI Key

XDETXVYSFXPPHQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1CC2=CC3=CC=CC=C3S2)Br)OCC4=CC=CC=C4

Origin of Product

United States

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